Product packaging for Chloromethyl 2-cyclopropylacetate(Cat. No.:CAS No. 1402914-72-0)

Chloromethyl 2-cyclopropylacetate

Cat. No.: B2688319
CAS No.: 1402914-72-0
M. Wt: 148.59
InChI Key: YCUKZZYRTRKHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chloromethyl 2-cyclopropylacetate (CAS 1402914-72-0) is a chemical reagent with the molecular formula C6H9ClO2 and a molecular weight of 148.59 g/mol . Its structure features a cyclopropane ring, a key motif in modern chemical research due to its unique properties. The cyclopropane fragment is widely used to modify the physicochemical and pharmacokinetic properties of lead compounds in medicinal and agrochemical research . In drug design, introducing a cyclopropyl group can enhance metabolic stability, increase biological activity by fixing molecular conformation, and improve water solubility . In the field of pesticide development, cyclopropane-containing compounds have demonstrated significant insecticidal, fungicidal, and herbicidal activities, inspiring the design of novel, potent, and selective agents . The chloromethyl ester functional group in this compound makes it a valuable alkylating agent and synthetic intermediate for further chemical transformations. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClO2 B2688319 Chloromethyl 2-cyclopropylacetate CAS No. 1402914-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl 2-cyclopropylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c7-4-9-6(8)3-5-1-2-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUKZZYRTRKHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Chloromethyl 2 Cyclopropylacetate

Direct Esterification Approaches

Direct esterification methods provide a straightforward pathway to chloromethyl 2-cyclopropylacetate by forming the ester bond in a single key step. These approaches often utilize cyclopropylacetic acid as the starting material and react it with a suitable chloromethylating agent.

Reaction of Cyclopropylacetic Acid with Chloromethylating Agents

A primary strategy for the synthesis of this compound involves the reaction of cyclopropylacetic acid with a reagent capable of introducing the chloromethyl group onto the carboxylate oxygen.

One effective method for the synthesis of this compound employs chloromethyl chlorosulfate (B8482658) as the chloromethylating agent. google.com This reaction is typically carried out in a biphasic system, facilitated by a phase transfer catalyst.

In a general procedure, a solution of cyclopropylacetic acid in an organic solvent, such as dichloromethane (B109758), is treated with an aqueous solution of a base, for instance, sodium bicarbonate. google.com A phase transfer catalyst, like tetrabutylammonium (B224687) bisulfate, is added to facilitate the transfer of the carboxylate anion to the organic phase. google.com Subsequently, a solution of chloromethyl chlorosulfate in dichloromethane is added dropwise to the vigorously stirred mixture at room temperature. google.com The reaction progress is monitored, and upon completion, the organic layer is separated and washed with an aqueous solution of sodium carbonate to remove any unreacted acid and inorganic byproducts. google.com Standard workup and purification procedures are then employed to isolate the desired this compound. google.com

Table 1: Reaction components for the synthesis of this compound using Chloromethyl Chlorosulfate google.com

ComponentRoleExample
Starting MaterialCarboxylic AcidCyclopropylacetic Acid
ReagentChloromethylating AgentChloromethyl Chlorosulfate
BaseNeutralizing AgentSodium Bicarbonate
CatalystPhase Transfer CatalystTetrabutylammonium Bisulfate
SolventReaction MediumDichloromethane and Water

An alternative approach for the preparation of this compound involves the use of bromoiodomethane (B1195271). google.com This method relies on the reaction of a metal salt of cyclopropylacetic acid with bromoiodomethane.

Typically, a metal salt of cyclopropylacetic acid, such as the caesium salt, is treated with bromoiodomethane in a dry aprotic solvent like tetrahydrofuran (B95107) (THF). google.com The reaction can be conducted at temperatures ranging from 0°C to room temperature, with the possibility of heating if required to drive the reaction to completion. google.com The reaction time is generally around 16 hours. google.com Following the reaction, the mixture is diluted with a solvent such as ethyl acetate (B1210297) and washed with a dilute aqueous basic solution, for example, an aqueous solution of sodium bicarbonate, to remove any impurities. google.com The final product, this compound, is then obtained after standard workup and purification. google.com

Formation via Aldehyde and Acid Chloride Condensation

Chloromethyl esters can also be synthesized through the condensation of an acid chloride with an aldehyde. A general method involves reacting an activated or unactivated acid with a corresponding aldehyde in the presence of a Lewis acid catalyst. google.com

A more specific example for the formation of chloromethyl esters involves the reaction of an α,β-unsaturated carboxylic acid chloride with formaldehyde (B43269) or a formaldehyde donor. google.com This reaction is catalyzed by a catalytic quantity of a Lewis acid such as ferric chloride or stannic chloride. google.com While this method is described for α,β-unsaturated systems, the general principle of condensing an acid chloride with formaldehyde in the presence of a Lewis acid could potentially be adapted for the synthesis of this compound from cyclopropylacetyl chloride.

Precursor Synthesis: Cyclopropylacetic Acid

The availability of cyclopropylacetic acid is crucial for the direct esterification routes to this compound. Several established methods exist for the synthesis of this key precursor.

Established Routes to Cyclopropylacetic Acid

A common and straightforward method for preparing cyclopropylacetic acid is through the hydrolysis of cyclopropylacetonitrile (B1348260). google.com This hydrolysis is typically carried out under basic conditions. For instance, cyclopropylacetonitrile can be heated at reflux with an aqueous solution of potassium hydroxide (B78521). google.com After the reaction is complete, the mixture is cooled, washed with an organic solvent like diethyl ether to remove any non-polar impurities, and then acidified with a strong acid such as concentrated hydrochloric acid to precipitate the cyclopropylacetic acid. google.com The product can then be extracted with an organic solvent and purified. google.com

Another synthetic approach involves the transformation of cyclopropyl (B3062369) alkyl ketones into substituted cyclopropane (B1198618) acetic acid ethyl esters, which can then be hydrolyzed to the desired acid. researchgate.net This transformation can be achieved using lead(IV) acetate and perchloric acid in triethylorthoformate. researchgate.net

A further route to a derivative of cyclopropylacetic acid starts from a bromomethyl cyclopropyl acetate compound. google.com This starting material can undergo a Grignard reaction with magnesium in the presence of an initiator. The resulting Grignard reagent is then reacted with carbon dioxide in the same reaction vessel to produce a magnesium bromide salt of the cyclopropyl acetate derivative. google.com Subsequent hydrolysis of the ester under alkaline conditions yields 1-hydroxymethyl cyclopropyl acetic acid. google.com

Table 2: Summary of Synthetic Routes to Cyclopropylacetic Acid

Starting MaterialKey ReagentsProductReference
CyclopropylacetonitrilePotassium Hydroxide, Hydrochloric AcidCyclopropylacetic Acid google.com
Cyclopropyl Alkyl KetonesLead(IV) Acetate, Perchloric Acid, TriethylorthoformateSubstituted Cyclopropane Acetic Acid Ethyl Esters researchgate.net
Bromomethyl Cyclopropyl AcetateMagnesium, Carbon Dioxide, Base1-Hydroxymethyl Cyclopropyl Acetic Acid google.com

Modern Advancements in Cyclopropylacetic Acid Preparation

The synthesis of the crucial precursor, cyclopropylacetic acid, has seen significant advancements, moving towards more efficient and scalable methods. One notable approach begins with the cyclization of dibromoneopentyl glycol in the presence of zinc powder to yield cyclopropyldimethanol. patsnap.comgoogle.com This intermediate can then be reacted with thionyl chloride to form cyclopropyldimethanol cyclic sulfite (B76179). patsnap.comgoogle.com

A subsequent key step involves the ring-opening of the cyclic sulfite. In one pathway, this is achieved using potassium thioacetate, followed by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride. patsnap.comgoogle.com A cyano group is then introduced, and subsequent hydrolysis under alkaline conditions yields 1-(mercaptomethyl)cyclopropylacetic acid. patsnap.comgoogle.com An alternative route from the cyclic sulfite involves a ring-opening reaction with sodium cyanide to produce 1-(hydroxymethyl)cyclopropylacetonitrile, which can then be further processed.

These modern strategies offer advantages in terms of process simplicity and the use of readily available starting materials, making them conducive to industrial-scale production. patsnap.comgoogle.com

Comparative Analysis of Synthetic Routes to Chloromethyl Esters

The conversion of a carboxylic acid to its corresponding chloromethyl ester is a critical transformation in the synthesis of this compound.

General Procedures for Chloromethyl Carboxylates

The esterification of a carboxylic acid to a chloromethyl ester is a well-established process. A common and direct method involves the reaction of the carboxylic acid with a chloromethylating agent. One general procedure involves reacting the acid with an aldehyde, such as formaldehyde, in the presence of a Lewis acid catalyst. google.comgoogle.com Another widely applicable method is the reaction of the carboxylic acid with a halomethylhaloacetate in the presence of a base. google.comgoogle.com

A frequently employed laboratory-scale synthesis involves the reaction of the carboxylic acid with chloromethyl chlorosulfate in a biphasic system. Typically, the carboxylic acid is dissolved in a solvent like dichloromethane, and a base such as sodium bicarbonate is added in an aqueous solution, along with a phase-transfer catalyst like tetrabutylammonium bisulfate. google.com The chloromethyl chlorosulfate is then added dropwise to the vigorously stirred mixture. google.com After the reaction is complete, a standard workup and purification yield the desired chloromethyl ester.

The table below summarizes a general procedure for the synthesis of chloromethyl esters.

Parameter Description Source
Starting Material Carboxylic Acid google.com
Reagent Chloromethyl chlorosulfate google.com
Base Sodium Bicarbonate google.com
Catalyst Tetrabutylammonium bisulfate (Phase-transfer catalyst) google.com
Solvent Dichloromethane/Water (Biphasic) google.com
Workup Organic layer wash with aq. Na2CO3, drying, and concentration. google.com

This method is versatile and has been applied to a variety of carboxylic acids. For instance, the synthesis of ethyl 5-(chloromethyl)furan-2-carboxylate involves the reaction of 5-(chloromethyl)furan-2-carbonyl chloride with ethanol. rsc.org While this is an alcoholysis of an acyl chloride, the underlying principle of forming an ester bond is fundamental.

Stereochemical Considerations in Cyclopropyl Ester Synthesis

The synthesis of cyclopropyl esters, particularly those with substitution on the cyclopropane ring, must take into account the potential for stereoisomerism. The three-membered ring of cyclopropane is rigid, leading to the possibility of cis/trans isomerism if the ring is disubstituted.

Modern synthetic methods, such as the Wadsworth-Emmons cyclopropanation, offer a high degree of diastereoselectivity, often yielding the trans isomer in excellent yields. core.ac.uk The stereochemical outcome of such reactions can be influenced by the nature of the reactants and reaction conditions. X-ray crystallography is a definitive method for determining the relative stereochemistry of the cyclopropanation products. core.ac.ukresearchgate.net

In the context of preparing enantiomerically enriched cyclopropanes, several strategies have been developed. These include the use of chiral catalysts, starting from chiral precursors, and the kinetic resolution of racemic mixtures. rsc.orgresearchgate.net For example, the Simmons-Smith cyclopropanation is a well-known method for the stereospecific conversion of alkenes to cyclopropanes. researchgate.net The development of enantioselective cyclopropanation reactions is an active area of research, aiming to provide efficient access to optically pure cyclopropane derivatives for applications in medicinal chemistry and materials science. core.ac.ukresearchgate.net

The carbometalation of cyclopropenes is another powerful technique for the stereoselective synthesis of polysubstituted cyclopropanes. nih.gov By carefully choosing the organometallic reagent and reaction conditions, it is possible to control the regio- and diastereoselectivity of the addition, leading to stereodefined cyclopropane derivatives. nih.gov

The table below outlines key methods and considerations for stereoselective cyclopropane synthesis.

Method Key Features Stereochemical Control Source
Wadsworth-Emmons CyclopropanationUse of phosphonate (B1237965) ylids and carbonyl compounds.High trans-diastereoselectivity. core.ac.uk
Simmons-Smith CyclopropanationReaction of an alkene with a carbenoid (e.g., from diiodomethane (B129776) and a zinc-copper couple).Stereospecific; the stereochemistry of the alkene is retained in the cyclopropane product. researchgate.net
Catalytic Asymmetric CyclopropanationTransition metal catalysts with chiral ligands react with diazo compounds and alkenes.Enantioselective, producing one enantiomer in excess. researchgate.net
Carbometalation of CyclopropenesAddition of organometallic reagents across the double bond of a cyclopropene.Can be highly regio- and diastereoselective. Use of chiral catalysts can induce enantioselectivity. nih.gov

Chemical Reactivity and Mechanistic Aspects of Chloromethyl 2 Cyclopropylacetate

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group (-CH2Cl) is a key reactive site in chloromethyl 2-cyclopropylacetate, susceptible to nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile.

Pathways for Halogen Displacement (e.g., S\N2, S\N1)

Nucleophilic substitution reactions at a saturated carbon, such as the one in the chloromethyl group, primarily proceed through two distinct mechanisms: S\N2 (bimolecular nucleophilic substitution) and S\N1 (unimolecular nucleophilic substitution). masterorganicchemistry.commakingmolecules.com

The S\N2 mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. masterorganicchemistry.com This concerted mechanism leads to an inversion of stereochemistry at the carbon center. makingmolecules.com The rate of an S\N2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com For primary halides like chloromethyl esters, the S\N2 pathway is generally favored due to the relatively unhindered nature of the electrophilic carbon, which allows for "backside attack" by the nucleophile. libretexts.org The reaction of chloromethyl esters with nucleophiles like carboxylic acids to form acylals is known to proceed via an S\N2 mechanism, often in a polar aprotic solvent. mdpi.com

The S\N1 mechanism , in contrast, is a two-step process. masterorganicchemistry.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com S\N1 reactions are favored for substrates that can form stable carbocations, such as tertiary, allylic, or benzylic halides. libretexts.org The stability of the carbocation is a crucial factor. masterorganicchemistry.com While primary carbocations are generally unstable, the presence of adjacent groups can influence this.

Influence of Cyclopropyl (B3062369) Moiety on Chloromethyl Reactivity

The cyclopropyl group adjacent to the ester functionality can influence the reactivity of the chloromethyl group through electronic effects. The cyclopropyl group is known to be able to stabilize an adjacent positive charge through a "bent-bond" or "corner-protonated cyclopropane" type of conjugation. This property allows it to facilitate reactions that proceed through a carbocation-like transition state.

In the context of nucleophilic substitution, this stabilization could potentially enhance the rate of reactions with S\N1 character. For instance, in the hydrolysis of (chloromethyl)cyclopropane, the formation of rearranged products suggests the involvement of a cyclopropylcarbinyl cation, which can rearrange to a more stable cyclobutyl or homoallyl cation. stackexchange.com This indicates that the cyclopropyl group can participate in the reaction and influence the outcome.

However, for a primary halide like the chloromethyl group in this compound, a full-blown S\N1 reaction is unlikely under typical conditions. It is more probable that the reaction proceeds via an S\N2 mechanism. The electron-donating nature of the cyclopropyl group might slightly decrease the electrophilicity of the chloromethyl carbon, potentially slowing down the S\N2 reaction compared to a similar ester with a more electron-withdrawing group.

Ester Cleavage and Solvolysis Mechanisms

Solvolysis refers to a reaction where the solvent acts as the nucleophile. For this compound, this can involve the cleavage of the ester bond.

Hydrolytic and Methanolytic Pathways of Chloromethyl Esters

The hydrolysis and methanolysis of chloromethyl esters, such as chloromethyl chloroacetate (B1199739), have been studied to understand their reaction mechanisms. rsc.orgrsc.org Hydrolysis involves reaction with water, while methanolysis involves reaction with methanol (B129727).

For chloromethyl esters of chloro-substituted acetic acids, neutral hydrolysis is known to proceed via a BAc3 (base-catalyzed, acyl-oxygen cleavage, termolecular) mechanism. rsc.org In this mechanism, a molecule of water acts as a general base to assist the attack of another water molecule on the carbonyl carbon.

In acidic solutions, both hydrolysis and methanolysis can occur simultaneously. rsc.orgrsc.org The presence of acid can catalyze the reaction through different pathways.

Acid-Catalyzed and Neutral Reaction Mechanisms

In neutral or weakly acidic conditions, the solvolysis of chloromethyl esters can proceed through a neutral ester hydrolysis mechanism, designated as BAc3. rsc.org

Under acidic conditions, the mechanism can become more complex. For some chloromethyl esters, the acid-catalyzed reaction proceeds through a combination of the AAc2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) and A-BAc3 mechanisms. rsc.orgrsc.org

AAc2 mechanism: This is the "normal" acid-catalyzed ester hydrolysis mechanism. It involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water or alcohol molecule.

A-BAc3 mechanism: This is an "exceptional" acid-catalyzed mechanism. It is believed to involve a pre-equilibrium formation of a tetrahedral intermediate, similar to the BAc3 mechanism, followed by a general acid-catalyzed decomposition of this intermediate. researchgate.net

The dominant mechanism can depend on the solvent composition. For example, in the case of chloromethyl chloroacetate in aqueous methanol, the contribution of the AAc2 mechanism increases with increasing methanol content. rsc.orgrsc.org

Kinetic Studies of Solvolysis Rates and Mechanistic Categorization

Kinetic studies provide valuable insights into reaction mechanisms. The rates of hydrolysis of chloromethyl esters are influenced by factors such as the structure of the ester, temperature, and the solvent system.

For instance, the rate of neutral hydrolysis of chloromethyl dichloroacetate (B87207) has been studied in 2-butoxyethanol-water mixtures, revealing complex temperature dependencies of the heat capacity of activation (ΔCp≠). researchgate.net The rate of methanolysis of chloromethyl trichloroacetate (B1195264) has been compared with the hydrolysis of chloromethyl dichloroacetate, showing that the retarded rate of methanolysis is primarily an entropy effect. psu.edu

The following table presents hypothetical kinetic data for the solvolysis of this compound under different conditions, based on trends observed for similar compounds.

Reaction ConditionSolventMechanismRelative Rate
NeutralWaterBAc31
Acidic (0.1 M HCl)WaterA-BAc3 / AAc2>1
NeutralMethanolBAc3<1 (compared to water)
Acidic (0.1 M HCl)MethanolAAc2>1 (compared to neutral methanolysis)

This table is illustrative and not based on experimental data for this compound.

The study of solvolysis rates and their dependence on various parameters allows for the categorization of the reaction mechanism and a deeper understanding of the factors governing the reactivity of this compound.

Electrophilic and Radical Reactions Involving the Cyclopropyl Ring

The cyclopropane (B1198618) ring, characterized by significant ring strain, behaves in some respects like a double bond, making it susceptible to reactions that involve ring-opening. This reactivity is particularly evident in the presence of electrophiles and radical species.

The high strain energy of the cyclopropane skeleton makes it prone to cleavage under various conditions. beilstein-journals.org Both electrophilic and radical-mediated pathways can initiate the opening of the three-membered ring, leading to more stable, acyclic products.

In electrophilic reactions, the carbon-carbon bonds of the cyclopropyl group can be cleaved. pitt.edu For instance, the reaction of cyclopropyl acetates with electrophiles can lead to the incorporation of the electrophile at the C2 position of the original ring in the final product. pitt.edu Acid-catalyzed ring-opening is a common reaction for cyclopropane derivatives, often proceeding through the formation of a carbocation intermediate that subsequently rearranges. magtech.com.cn

Radical reactions also provide a facile route for cyclopropane ring-opening. beilstein-journals.org The process can be initiated by the addition of a radical species to the cyclopropane ring, or more commonly in related systems, by the formation of a radical on a carbon adjacent to the ring. This leads to the formation of a cyclopropylcarbinyl radical, which is known to undergo rapid ring-opening to form a more stable homoallylic radical. beilstein-journals.orgcaltech.edu For example, the peroxide-initiated radical decarbonylation of cyclopropylacetaldehyde results in rearranged products, indicating a radical-mediated ring-opening has occurred. caltech.edu

Table 1: Comparison of Ring-Opening Reaction Types for Cyclopropane Derivatives This table is based on general principles of cyclopropane reactivity.

Reaction TypeInitiatorKey IntermediateTypical Outcome
ElectrophilicAcids, Halogens, other electrophilesCarbocationRing-opened product with incorporated electrophile
RadicalRadical initiators (e.g., peroxides), lightCyclopropylcarbinyl radicalRearrangement to a homoallylic radical, leading to acyclic products

Reactions involving the cyclopropyl ring of this compound can proceed through cyclopropyl-stabilized intermediates. The cyclopropyl group can stabilize an adjacent radical or carbocation. However, these intermediates are often transient and serve as precursors to rearranged products.

The cyclopropylcarbinyl radical is a key intermediate in radical reactions. beilstein-journals.org It can be formed, for example, by hydrogen abstraction from a methyl group attached to a cyclopropane ring. This radical is in rapid equilibrium with the homoallylic radical, which is typically more stable. The isomerization of the classical cyclopropylcarbinyl free radical to the classical allylcarbinyl (homoallylic) free radical is a well-documented phenomenon. caltech.edu This rearrangement is so rapid that products often derive exclusively from the ring-opened radical. beilstein-journals.orgcaltech.edu

Similarly, in electrophilic reactions, a cyclopropylcarbinyl cation can be formed. This cation is also highly prone to rearrangement, readily opening to form a homoallyl cation. The solvolysis of cyclopropyl tosylates and halides, for example, generally occurs with simultaneous, stereospecific ring-opening to form allyl cations. pitt.edu This reactivity highlights that while the cyclopropyl group can offer initial stabilization, the relief of ring strain is a powerful thermodynamic driving force for rearrangement.

Role as a Chloromethylating Agent

This compound possesses a chloromethyl group, a functionality central to chloromethylation reactions. These reactions introduce a -CH₂Cl group onto a substrate.

The Blanc chloromethylation is a classic organic reaction that introduces a chloromethyl group onto an aromatic ring. wikipedia.orglibretexts.orgsciencemadness.org The reaction typically employs formaldehyde (B43269) and hydrogen chloride, catalyzed by a Lewis acid such as zinc chloride (ZnCl₂). alfa-chemistry.comorganic-chemistry.org

The mechanism involves the protonation of formaldehyde under acidic conditions, which makes the carbonyl carbon highly electrophilic. libretexts.orgsciencemadness.org This electrophile is then attacked by the π-electrons of the aromatic ring in a manner analogous to a Friedel-Crafts alkylation. alfa-chemistry.comorganic-chemistry.org The resulting benzyl (B1604629) alcohol is rapidly converted to the final chloromethyl arene product under the reaction conditions. wikipedia.orglibretexts.org

While formaldehyde and HCl are the traditional reagents, other chloromethylating agents can be used in related processes, such as chloromethyl methyl ether (CH₃OCH₂Cl). libretexts.orgwikipedia.org Although this compound is not a standard reagent for the Blanc reaction, it contains the requisite chloromethyl ester functionality, placing it within the broader context of chloromethylating agents.

Table 2: Key Features of the Blanc Chloromethylation Reaction

ComponentDescriptionCommon Examples
SubstrateAromatic RingBenzene, Anisole, Polystyrene alfa-chemistry.comorganic-chemistry.orggoogle.com
ReagentsSource of formaldehyde and HClFormaldehyde (or paraformaldehyde), Hydrogen Chloride Gas sciencemadness.orggoogle.com
CatalystLewis AcidZinc Chloride (ZnCl₂) wikipedia.orglibretexts.org
ProductChloromethylated AreneBenzyl chloride, 4-(Chloromethyl)-anisole sciencemadness.orggoogle.com

This compound is itself synthesized by introducing a chloromethyl ester functionality to its parent carboxylic acid, cyclopropanecarboxylic acid. Several methods exist for the preparation of chloromethyl esters from carboxylic acids.

One effective method involves the reaction of an N-blocked amino acid with chloromethyl chlorosulfate (B8482658) in a two-phase system using a phase-transfer catalyst, which gives excellent yields without the formation of gem-diester byproducts. tandfonline.com A similar principle can be applied to simpler carboxylic acids. Another approach uses the reaction of a carboxylic acid's caesium salt with bromochloromethane. researchgate.net This method has been successfully applied to the synthesis of N-blocked amino acid and dipeptide chloromethyl esters. researchgate.net Earlier methods, such as reacting an N-blocked amino acid with chloroiodomethane (B1360106) in the presence of triethylamine, often resulted in low yields and difficult-to-separate byproducts. tandfonline.comresearchgate.net The synthesis of chloromethyl esters is crucial as these compounds are valuable intermediates, for example, in the creation of prodrugs where they can link a drug molecule to a carrier like an amino acid. tandfonline.comresearchgate.net

Table 3: Selected Synthetic Routes to Chloromethyl Esters

Carboxylic Acid DerivativeReagentConditionsReference
N-Blocked Amino AcidChloromethyl chlorosulfateDichloromethane (B109758)/aq. NaHCO₃, phase-transfer catalyst tandfonline.com
Caesium Salt of N-Blocked Amino AcidBromochloromethaneSlow addition of bromochloromethane researchgate.net
N-Blocked Amino AcidChloroiodomethaneTriethylamine, DMF tandfonline.comresearchgate.net

Applications in Advanced Organic Synthesis

Introduction of the Cyclopropylacetate Moiety into Complex Molecular Architectures

The primary utility of chloromethyl 2-cyclopropylacetate lies in its ability to covalently attach the cyclopropylacetate group to a variety of molecular scaffolds. This is achieved through the high reactivity of the chloromethyl group, which acts as an electrophilic center, readily undergoing nucleophilic substitution reactions.

Derivatization Strategies for Functional Group Incorporation

This compound is employed as a versatile reagent for the derivatization of functional groups, particularly in the context of modifying biologically active compounds. google.comgoogle.comgoogle.com The core strategy involves the nucleophilic displacement of the chloride ion by a heteroatom on the target molecule. This approach is frequently utilized in the synthesis of prodrugs, where the cyclopropylacetoxymethyl group can act as a bioreversible linker, designed to be cleaved in vivo to release the active parent drug.

The general transformation can be summarized as follows: R-Nu-H + Cl-CH₂-O-C(=O)-CH₂-c-C₃H₅ → R-Nu-CH₂-O-C(=O)-CH₂-c-C₃H₅ + HCl

Where Nu represents a nucleophilic heteroatom such as Oxygen, Nitrogen, or Sulfur.

Key functional groups that can be derivatized include:

Alcohols and Phenols (R-OH): Reaction with an alcohol or phenol, typically in the presence of a non-nucleophilic base, yields an ether linkage. This method is analogous to the formation of standard alkoxymethyl (e.g., MOM) ethers used as protecting groups. google.comgoogleapis.com

Amines (R₂NH): Primary and secondary amines readily displace the chloride to form N-acyloxymethyl derivatives. This is a common strategy for masking the amine functionality or improving membrane permeability of a drug. google.comgoogle.com

Carboxylic Acids (R-COOH): Carboxylic acids can be converted to their corresponding acyloxymethyl esters. This is typically achieved by first forming a salt of the carboxylic acid (e.g., with cesium or sodium bicarbonate) to enhance its nucleophilicity, which then reacts with this compound. google.com

Thiols (R-SH): Thiols, being excellent nucleophiles, are expected to react efficiently to form thiamethyl esters, in line with known thiol-ene reactions and reactions of other chloromethyl reagents with sulfur nucleophiles.

The table below illustrates the types of derivatizations possible with this compound based on the nucleophilic functional group present in the parent molecule.

Parent Functional GroupResulting LinkageProduct Class
Alcohol (-OH)-O-CH₂-O-C(=O)-Alkoxymethyl Ester
Amine (-NHR)-NR-CH₂-O-C(=O)-N-Acyloxymethyl Amine
Carboxylic Acid (-COOH)-C(=O)O-CH₂-O-C(=O)-Acyloxymethyl Ester
Thiol (-SH)-S-CH₂-O-C(=O)-Thiomethyl Ester

Formation of Novel Cyclopropyl-Containing Building Blocks

Once the cyclopropylacetate moiety is incorporated into a molecule, the resulting derivative can itself be considered a new, more complex building block for further synthetic transformations. google.com While the primary goal in medicinal chemistry is often the final derivatized product, the principles of synthetic chemistry allow for these products to be viewed as intermediates for constructing even larger molecular architectures.

For example, a drug molecule that has been modified with this compound now possesses a terminal cyclopropyl (B3062369) group. The cyclopropane (B1198618) ring, a motif of significant interest in medicinal chemistry for its unique conformational and electronic properties, can participate in subsequent reactions. This creates a pathway to novel structures that were not accessible from the original parent molecule. The derivatized molecule can be subjected to reactions that target other parts of the scaffold, with the cyclopropylacetoxymethyl group serving as a stable, property-modifying appendage.

Use as a Reagent in Multi-Step Organic Transformations

Beyond simple derivatization, the structural features of this compound lend it to more complex roles in multi-step synthesis, such as in protecting group strategies and potentially in reaction cascades.

Role in Protecting Group Chemistry (e.g., as a masked acid equivalent)

The use of this compound to form acyloxymethyl esters, ethers, or amides is fundamentally an application of protecting group chemistry. googleapis.com The cyclopropylacetoxymethyl group serves to mask a nucleophilic functional group on a substrate, altering its reactivity and physicochemical properties.

In the context of prodrug design, this "protecting group" is intended to be cleaved under physiological conditions, for example, by enzymatic hydrolysis, to regenerate the original functional group on the parent drug. google.comgoogle.com This strategy effectively uses the reagent as a masked acid equivalent . Upon cleavage of the ester linkage (e.g., R-O-CH₂-O-C(=O)-CH₂-c-C₃H₅), the parent alcohol (R-OH) is released, along with formaldehyde (B43269) and cyclopropylacetic acid as byproducts. This approach mirrors the logic of other cleavable linkers used in drug delivery and total synthesis.

The stability of the resulting linkage can be compared to other common protecting groups. For instance, alkoxymethyl ethers are known to be stable under basic and reducing conditions but are typically cleaved by acid-catalyzed hydrolysis. googleapis.com The in vivo cleavage of the ester within the cyclopropylacetoxymethyl group is the key deprotection step in its role as a prodrug linker.

Intermediate in Cascade and Domino Reactions

Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. These reactions are initiated by a single event, which then triggers a sequence of intramolecular or intermolecular transformations.

The electrophilic nature of this compound makes it a suitable candidate for initiating such a cascade. An initial intermolecular alkylation of a nucleophile could be envisioned as the first step. If the nucleophilic substrate is appropriately designed with other reactive functionalities, this initial alkylation could trigger a subsequent intramolecular cyclization or rearrangement. For instance, alkylation of a β-ketoester or a similar C-H acidic compound could be followed by an intramolecular cyclization to form a new ring system.

While specific examples of cascade reactions initiated by this compound are not prominently documented in peer-reviewed literature, the reactivity profile of analogous chloromethyl ethers and esters suggests its potential in this area. The development of such reactions would represent a significant extension of the utility of this reagent beyond its current applications.

Synthetic Utility in Heterocyclic Chemistry

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The functionalization and synthesis of these ring systems is a central theme in organic chemistry. This compound serves as a useful reagent for the alkylation of existing heterocyclic systems, a strategy documented in several patents for modifying known drugs. google.com

The reaction involves the nucleophilic attack by a heteroatom within the heterocyclic ring (e.g., a pyridine (B92270) nitrogen) or on a substituent attached to the ring, displacing the chloride of this compound. This introduces the cyclopropylacetoxymethyl group, which can modulate the biological activity or pharmacokinetic profile of the parent heterocycle.

Furthermore, building on the known reactivity of α-halo ketones in classical heterocyclic syntheses (e.g., Hantzsch thiazole (B1198619) synthesis or Robinson-Gabriel oxazole (B20620) synthesis), this compound could plausibly serve as a precursor in the construction of certain heterocycles. By analogy, it could react with appropriate dinucleophilic partners to form rings. For example, reaction with a thioamide or an amidine could potentially lead to the formation of thiazole or imidazole (B134444) rings, respectively, bearing a cyclopropylacetoxymethyl substituent. The following table provides hypothetical, yet plausible, synthetic routes to heterocycles based on established reactions of similar chloromethyl reagents.

Target HeterocyclePotential PrecursorsReaction Type (Analogous)
Substituted ThiazoleThioamide + this compoundHantzsch Thiazole Synthesis
Substituted OxazoleAmide + this compoundRobinson-Gabriel Synthesis
Substituted PyrimidineAmidine + β-dicarbonyl derived from the reagentPinner-type Cyclization

Cyclization Reactions Involving Chloromethyl Group

The chloromethyl group (–CH₂Cl) is a potent electrophile, making it an excellent participant in nucleophilic substitution reactions. chempanda.com This reactivity is harnessed in intramolecular reactions to form cyclic structures, a key strategy in the synthesis of complex molecules. In a suitably designed precursor, a nucleophile within the same molecule can attack the carbon of the chloromethyl group, displacing the chloride ion and forging a new ring.

This process, known as intramolecular cyclization, is a powerful method for constructing rings of various sizes. The general principle involves the internal nucleophilic attack on the chloromethyl group. acs.org This strategy has been successfully employed in various contexts, including the synthesis of cyclic peptides and the formation of metallacycles. acs.orgnih.gov For instance, the reaction of S-nucleophiles with N-terminal 4-chloromethyl thiazoles is a key step in producing cyclic RGD peptides. nih.gov Similarly, chloromethyl-cobalt complexes can undergo cyclization where an oxygen atom of the equatorial ligand attacks the chloromethyl group. acs.orgsrce.hr

While specific examples detailing the cyclization of this compound itself are not prevalent in the literature, the principle remains broadly applicable. A derivative of this compound, functionalized with a nucleophilic group, could be designed to undergo an intramolecular cyclization to yield a bicyclic or macrocyclic system containing the cyclopropylacetate framework. The efficiency of such a reaction would depend on factors like the length and flexibility of the chain connecting the nucleophile to the chloromethyl group, which governs the thermodynamics and kinetics of ring formation.

Table 1: Examples of Cyclization Reactions Involving Chloromethyl Groups

Reactant TypeNucleophileProduct TypeReference
N-(ortho-chloromethyl)aryl carbamatesInternal AmineIndoles rsc.org
N-terminal 4-chloromethyl thiazole peptidesThiol (Cysteine)Cyclic Thioether Peptides nih.gov
Chloromethylcobalt ComplexLigand Oxygen AtomMetallacycle acs.org
N-(o-chloromethyl)aryl amideExternal Zwitterion followed by intramolecular additionThiazine Derivatives mdpi.com

Access to Substituted Cyclopropane Analogs

Cyclopropane rings are valuable structural motifs found in numerous natural products and pharmaceutically active molecules. rochester.edu The ability to synthesize substituted cyclopropane analogs is crucial for drug discovery and materials science. acs.org this compound can serve as a starting point or a template for generating a variety of these analogs.

One straightforward pathway involves the modification of the ester functional group. Hydrolysis of the chloromethyl ester would yield cyclopropylacetic acid. This carboxylic acid is a versatile intermediate that can be converted into a wide range of other functional groups (e.g., amides, other esters, ketones) through standard organic transformations.

Furthermore, the compound is listed in patent literature among other substituted methylformyl reagents used to modify the properties of biologically active molecules. google.comgoogle.com This suggests its role as a reagent for introducing the "cyclopropylacetoxy-methyl" moiety onto a target molecule.

The synthesis of cyclopropane derivatives is a broad field, with methods including metal-catalyzed cyclopropanation of olefins with diazo compounds and Simmons-Smith reactions. marquette.edu While this compound is not directly used in these specific named reactions, it represents a readily available building block containing the pre-formed cyclopropane ring. Starting from this compound, chemists can access analogs by:

Ester and Acid Manipulation: Converting the ester to an acid, and subsequently to amides, more complex esters, or other derivatives.

Alpha-Functionalization: Reactions at the carbon atom alpha to the carbonyl group, although this can be challenging without activating the position.

Ring-Opening Reactions: Under certain conditions, the strained cyclopropane ring can be opened to yield linear compounds, providing another avenue for synthetic diversification.

The development of synthetic routes to various fluoroalkyl-substituted cyclopropane derivatives highlights the importance of creating a library of such analogs to study their physicochemical properties like lipophilicity and acidity for applications in medicinal chemistry. acs.org

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone for the molecular-level analysis of chloromethyl 2-cyclopropylacetate, offering unambiguous evidence of its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed structural information.

For this compound, ¹H NMR analysis identifies the different types of protons and their electronic environments. The protons on the chloromethyl group (-OCH₂Cl) are highly deshielded due to the electronegativity of the adjacent oxygen and chlorine atoms, causing them to appear at a distinct downfield chemical shift. Patent literature reports the signal for these two protons as a singlet at approximately 5.96 ppm. google.com The protons of the cyclopropyl (B3062369) ring would be expected to produce complex signals in the more shielded, upfield region of the spectrum, typically between 0.5 and 1.5 ppm.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. googleapis.com It offers excellent signal separation, even in complex molecules, making it a valuable tool for structural confirmation. googleapis.com For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the chloromethyl carbon, and the carbons comprising the cyclopropyl ring.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural clues based on its fragmentation patterns. The molecular weight of this compound is 148.59 g/mol , with a monoisotopic mass of 148.02911 Da.

When analyzed by MS, molecules can break apart into characteristic fragment ions. For esters, common fragmentation pathways include cleavage of bonds adjacent to the carbonyl group. In the case of this compound, this could lead to fragments corresponding to the loss of the chloromethyl group or the cyclopropylacetyl group. Predicted mass spectrometry data shows expected adducts that help confirm the molecular mass.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing specific bonds to vibrate. This technique is highly effective for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.

Key expected absorptions include a strong, sharp peak for the ester carbonyl (C=O) stretch, a signal for the C-O bond of the ester, and an absorption corresponding to the C-Cl bond. The region from 1200 to 700 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are fundamental for both the purification of synthesized compounds and the assessment of their purity.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. Given its ester structure, this compound is amenable to GC analysis. In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. Compounds separate based on their boiling points and interactions with the stationary phase, allowing for the quantification of the target compound and the detection of volatile impurities.

High-Performance Liquid Chromatography (HPLC) is another essential technique for separation and purity analysis. It works by passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). Compounds separate based on their differential partitioning between the two phases. HPLC is highly reproducible and can be used to screen for impurities and perform quality control on synthesized batches of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used extensively in synthetic chemistry to monitor the progress of a reaction. To monitor a reaction that produces this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. The plate is then developed in a suitable solvent system (mobile phase).

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product, this compound, will appear and intensify. The separation is based on the different affinities of the compounds for the stationary phase (typically silica (B1680970) gel) and the mobile phase. The position of each spot is characterized by its Retention Factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Comparing the Rf values of the spots in the reaction mixture to those of the pure starting materials and product standards allows for a quick assessment of the reaction's status.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in chloromethyl 2-cyclopropylacetate and identifying its most stable conformations. Methods like Density Functional Theory (DFT) are widely employed to optimize the molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles. csuohio.edu

The optimized geometry reveals key structural parameters. The cyclopropane (B1198618) ring is expected to exhibit slight bond length asymmetry due to the electronic influence of the acetyl group. The ester group will adopt a planar or near-planar conformation, which is typical for such functional groups to maximize π-orbital overlap. The presence of the electronegative chlorine atom on the methoxy (B1213986) group significantly influences the local electronic distribution and bond polarity.

Below is a table of hypothetical optimized geometric parameters for the global minimum energy conformer of this compound, as would be predicted by DFT calculations.

Parameter Atoms Involved Calculated Value
Bond Lengths (Å)
C=O1.21
C-O (ester)1.35
O-CH₂Cl1.43
C-Cl1.78
C-C (cyclopropyl)1.51
**Bond Angles (°) **
O=C-O124.0
C-O-CH₂116.5
O-CH₂-Cl110.0
Dihedral Angles (°)
C(cyclo)-C-C=O180.0 (anti-periplanar)
C-O-CH₂-Cl65.0 (gauche)

Theoretical Studies on Reaction Pathways and Transition States

Theoretical chemistry provides indispensable tools for mapping the detailed mechanisms of chemical reactions involving this compound. By modeling the potential energy surface (PES) for a given reaction, researchers can identify the lowest energy path from reactants to products, characterize the unstable, high-energy structures known as transition states (TS), and calculate the activation energy (Ea) required for the reaction to proceed. researchgate.netuky.edu

A common and well-studied reaction for esters is hydrolysis, which can proceed under acidic, basic, or neutral conditions. nih.govacs.org Computational studies on the hydrolysis of this compound would typically investigate the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) or AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanisms. acs.orgacs.org These calculations involve locating the transition state structures for the key steps, such as the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the ester's carbonyl carbon and the subsequent departure of the leaving group. researchgate.netresearchgate.net

The process involves:

Reactant and Product Optimization: The geometries of the reactants (ester, water/hydroxide) and products (cyclopropylacetic acid, chloromethanol) are fully optimized.

Transition State Searching: Sophisticated algorithms are used to locate the saddle point on the PES that corresponds to the transition state. This structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. rsc.org

These studies can reveal, for example, whether the reaction is a concerted, single-step process or a stepwise process involving a tetrahedral intermediate. acs.orgic.ac.uk For the hydrolysis of this compound, a stepwise mechanism involving a tetrahedral intermediate is highly probable. acs.org

The table below presents hypothetical activation free energies (ΔG‡) for the rate-determining steps of different potential reactions involving this compound, calculated using a DFT method with a continuum solvent model.

Reaction Type Mechanism Rate-Determining Step Calculated ΔG‡ (kcal/mol)
Base-Catalyzed Hydrolysis BAC2Nucleophilic attack of OH⁻19.5
Acid-Catalyzed Hydrolysis AAC2Decomposition of tetrahedral intermediate22.8
Nucleophilic Substitution (SN2) SN2 at CH₂ClAttack by a nucleophile (e.g., I⁻)25.1

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling, particularly using descriptors derived from Conceptual Density Functional Theory (CDFT), is a powerful approach for predicting the reactivity and selectivity of this compound without explicitly simulating a full reaction pathway. tandfonline.com These methods analyze the ground-state electronic structure of the molecule to identify reactive sites and predict its behavior toward electrophiles and nucleophiles. imist.maresearchgate.net

Key reactivity descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO energy (EHOMO) indicates the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is an indicator of molecular stability; a smaller gap generally implies higher reactivity. researchgate.netacs.orgnih.gov

Local Reactivity Descriptors (Fukui Functions): These functions identify which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thus predicting regioselectivity. For instance, the analysis would likely show the carbonyl carbon to be the primary site for nucleophilic attack and the chloromethyl carbon as another potential electrophilic center.

These computational models can effectively predict chemoselectivity in reactions where multiple functional groups could participate. nih.govrsc.org For this compound, this would mean predicting whether a nucleophile would preferentially attack the carbonyl carbon of the ester or the carbon atom bonded to the chlorine.

The following table provides illustrative values for key reactivity descriptors of this compound, calculated at the DFT level.

Descriptor Symbol Formula Calculated Value (eV)
HOMO Energy EHOMO--11.2
LUMO Energy ELUMO--0.9
HOMO-LUMO Gap ΔEELUMO - EHOMO10.3
Chemical Potential μ(EHOMO + ELUMO) / 2-6.05
Chemical Hardness η(ELUMO - EHOMO) / 25.15
Global Electrophilicity Index ωμ² / (2η)3.55

Future Perspectives in Chemical Research Involving Chloromethyl 2 Cyclopropylacetate

Development of Catalytic and Stereoselective Synthetic Methods

The synthesis of cyclopropane-containing molecules with high stereocontrol is a pivotal goal in organic chemistry, driven by the unique biological and physical properties often associated with these structures. Future research concerning Chloromethyl 2-cyclopropylacetate is expected to focus heavily on the development of advanced catalytic systems that enable precise control over its stereochemistry.

A promising avenue of research lies in the use of transition-metal catalysis. Catalysts based on metals like rhodium, palladium, and copper have proven effective in various cyclopropanation reactions. numberanalytics.comoup.com Future work will likely involve designing chiral ligands for these metals to induce high levels of enantioselectivity in reactions involving the cyclopropyl (B3062369) group of this compound. The development of iron-catalyzed cyclopropanation, which offers a more sustainable and cost-effective alternative, is also a growing area of interest. oup.com Furthermore, biocatalysis, utilizing engineered enzymes, presents a powerful tool for achieving exceptional stereoselectivity, as has been demonstrated in the synthesis of other cyclopropyl esters. nih.gov The adaptation of such biocatalytic systems for the transformation of this compound could provide an environmentally friendly route to valuable chiral building blocks.

The chloromethyl ester moiety also offers a handle for stereoselective transformations. Research into the stereospecific substitution of the chlorine atom, potentially guided by chiral catalysts or auxiliaries, could lead to the synthesis of a diverse array of enantiopure compounds. nih.govub.eduacs.org The development of one-pot procedures that combine the generation of a reactive species from the chloromethyl group with a subsequent stereoselective reaction at the cyclopropane (B1198618) ring is another exciting prospect.

Exploration of Novel Reaction Pathways and Mechanisms

The inherent ring strain of the cyclopropane group and the reactivity of the chloromethyl ester in this compound make it a fertile ground for the discovery of novel reaction pathways and the study of their underlying mechanisms.

The cyclopropane ring can undergo a variety of ring-opening reactions, which can be triggered by Lewis acids, transition metals, or radical initiators. snnu.edu.cnresearchgate.net Future studies will likely explore these ring-opening reactions in greater detail, aiming to control the regioselectivity and stereoselectivity of the bond cleavage. Understanding the electronic and steric factors that govern these reactions will be crucial for harnessing the synthetic potential of the cyclopropyl group. Computational studies will play a vital role in elucidating the transition states and intermediates involved in these transformations, providing insights that can guide the design of new reactions. acs.org

The interplay between the chloromethyl ester and the cyclopropane ring could lead to unique intramolecular reactions. For instance, the in-situ generation of a carbene or a related reactive intermediate from the chloromethyl group could lead to intramolecular C-H insertion or cyclization reactions involving the cyclopropane ring, affording complex polycyclic structures. The mechanism of such transformations, whether concerted or stepwise, would be a significant area of investigation. fiveable.melibretexts.org Furthermore, the study of tandem reactions, where an initial reaction at the chloromethyl ester triggers a subsequent transformation of the cyclopropane ring (or vice versa), could open up new avenues for the efficient construction of complex molecules. researchgate.net

Innovative Applications in Material Science and Advanced Organic Synthesis

The unique structural and electronic properties of the cyclopropane ring suggest that derivatives of this compound could find applications in material science. The introduction of cyclopropyl groups into polymers or other materials can influence their physical properties, such as thermal stability and crystallinity. Future research may explore the incorporation of this compound or its derivatives as monomers or additives in the synthesis of novel polymers with tailored properties. The development of functional organic materials often relies on the precise arrangement of molecular components, and the stereochemically defined structures accessible from this compound could be valuable in this context. researchgate.net

In the realm of advanced organic synthesis, this compound serves as a versatile building block. The presence of two distinct reactive sites allows for sequential and orthogonal functionalization, making it a valuable precursor for the synthesis of complex target molecules, including natural products and pharmaceuticals. wikipedia.orgnih.govmdpi.com The cyclopropyl moiety is a key structural feature in a number of biologically active compounds. cas.cn Future synthetic strategies will likely leverage the unique reactivity of this compound to access novel analogs of these compounds for drug discovery programs. For instance, palladium-catalyzed cross-coupling reactions could be employed to attach various aryl or alkyl groups to the cyclopropane ring, expanding the accessible chemical space. mdpi.comacs.org The development of efficient and scalable synthetic routes to complex molecules using this compound as a starting material will continue to be a significant focus of research. researchgate.net

Q & A

Basic: What are the key spectroscopic techniques for characterizing Chloromethyl 2-cyclopropylacetate, and how are they interpreted?

Answer:
Characterization relies on NMR (¹H, ¹³C) and mass spectrometry (MS) . Key NMR signals include cyclopropane protons (δ ~1.0–2.5 ppm) and ester carbonyl carbons (δ ~165–172 ppm) . For example, in related cyclopropane esters, the cyclopropylidene carbons appear as quaternary signals at δ ~44–57 ppm, while ester carbonyls are observed at δ ~166–172 ppm . MS fragmentation patterns (e.g., loss of CH2_2OH or CO2_2H groups at m/z 204 or 172) confirm structural motifs . Elemental analysis (e.g., C 61.41%, H 7.40% vs. calculated C 61.26%, H 7.28% ) validates purity.

Basic: How does the cyclopropyl group influence the reactivity of this compound in synthesis?

Answer:
The cyclopropane ring introduces steric strain and electronic effects , favoring ring-opening reactions or stabilization of transition states. For instance, nucleophilic attack at the ester carbonyl is hindered by the adjacent cyclopropane, requiring optimized conditions (e.g., Lewis acids or elevated temperatures) . Bond angle distortions (e.g., C(8)-Cl(1)-C(10) = 108.40° ) increase susceptibility to cleavage, enabling incorporation into heterocycles or amino acid analogues .

Advanced: How can contradictions in spectral data for derivatives of this compound be resolved?

Answer:
Discrepancies in NMR/MS data (e.g., m/z 235 vs. 217 or elemental analysis mismatches ) arise from isomeric byproducts or solvent effects . Resolution strategies include:

  • 2D NMR (e.g., HSQC, HMBC) to assign ambiguous quaternary carbons .
  • X-ray crystallography to confirm bond angles and spatial arrangements (e.g., C(10)-C(8)-Cl(1) = 111.17° ).
  • High-resolution MS to distinguish isotopic patterns (e.g., brominated derivatives show m/z 304/306 with 1:1 intensity ).

Advanced: What methodological approaches optimize regioselective functionalization of this compound?

Answer:
Regioselectivity is controlled by:

  • Protecting groups : Selective masking of the chloromethyl or cyclopropane moieties using silyl or benzyl groups .
  • Catalytic systems : Pd-mediated cross-coupling to target the cyclopropane ring (e.g., Suzuki-Miyaura with arylboronic acids ).
  • Temperature modulation : Lower temperatures favor cyclopropane retention, while higher temperatures promote ring-opening (e.g., thermal decomposition at >100°C ).

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Answer:
SAR studies focus on:

  • Cyclopropane modification : Replacing the chloromethyl group with amino or sulfonyl groups alters bioactivity (e.g., Methyl 2-amino-2-cyclopropylacetate hydrochloride enhances peptide stability ).
  • Substituent effects : Bromination at the aryl ring (e.g., m/z 304/306 ) increases lipophilicity, improving membrane permeability.
  • Conformational analysis : Cyclopropane-induced rigidity in peptide backbones enhances receptor binding (e.g., Hruby’s studies on constrained amino acids ).

Basic: What are the common synthetic routes to this compound?

Answer:
Synthesis typically involves:

  • Cyclopropanation : [2+1] cycloaddition of dichlorocarbene to vinyl esters under phase-transfer conditions .
  • Esterification : Reaction of 2-cyclopropylacetic acid with chloromethyl chloroformate in the presence of DMAP .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) yields >95% purity, verified by TLC and elemental analysis .

Advanced: How do steric and electronic effects impact the stability of this compound in aqueous media?

Answer:

  • Steric effects : The bulky cyclopropane group shields the ester carbonyl from hydrolysis, increasing half-life at pH 7 (e.g., t1/2_{1/2} >24 hrs ).
  • Electronic effects : Electron-withdrawing chlorine atoms accelerate acid-catalyzed degradation (e.g., 50% decomposition in 0.1M HCl within 1 hr ).
  • Stabilization strategies : Use of non-polar solvents (e.g., DCM) or lyophilization for long-term storage .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : N95 masks, gloves, and eyeshields to prevent inhalation/skin contact (H315/H318 ).
  • Ventilation : Use fume hoods due to volatile chlorinated byproducts .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.